Benzene, 1,1'-(1,2-ethenediyl)bis[2,4,6-trinitro-

Description

Properties

IUPAC Name |

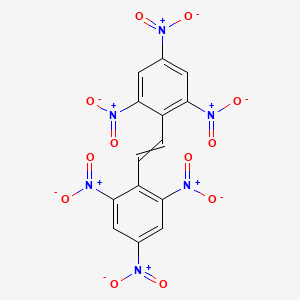

1,3,5-trinitro-2-[2-(2,4,6-trinitrophenyl)ethenyl]benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H6N6O12/c21-15(22)7-3-11(17(25)26)9(12(4-7)18(27)28)1-2-10-13(19(29)30)5-8(16(23)24)6-14(10)20(31)32/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSIBQULRFXITSW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1[N+](=O)[O-])C=CC2=C(C=C(C=C2[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H6N6O12 | |

| Record name | HEXANITROSTILBENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/11565 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10864918 | |

| Record name | Benzene, 1,1'-(1,2-ethenediyl)bis[2,4,6-trinitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10864918 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

450.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Hexanitrostilbene appears as an explosive. May explode under prolonged exposure to heat. Primary hazard is the blast effect of an instantaneous explosion and not flying projectiles and fragments. Forms yellow crystals. | |

| Record name | HEXANITROSTILBENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/11565 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

20062-22-0 | |

| Record name | HEXANITROSTILBENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/11565 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2,2′,4,4′,6,6′-Hexanitrostilbene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20062-22-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzene, 1,1'-(1,2-ethenediyl)bis[2,4,6-trinitro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzene, 1,1'-(1,2-ethenediyl)bis[2,4,6-trinitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10864918 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2',4,4',6,6'-hexanitrostilbene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.525 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Biological Activity

Benzene, 1,1'-(1,2-ethenediyl)bis[2,4,6-trinitro-] (commonly referred to as HNS or hexanitrostilbene) is a nitroaromatic compound known for its explosive properties and potential biological effects. This article provides a comprehensive overview of the biological activity associated with HNS, including its chemical properties, mechanisms of action, and relevant case studies.

- Molecular Formula: C14H6N6O12

- Molecular Weight: 450.2304 g/mol

- CAS Registry Number: 20062-22-0

- IUPAC Name: 1,1'-(1,2-ethenediyl)bis(2,4,6-trinitrobenzene)

The structure of HNS features two trinitrobenzene groups linked by an ethenediyl group. Its unique structure contributes to both its explosive characteristics and its biological interactions.

HNS exhibits various biological activities primarily due to its nitro groups, which can undergo reduction to form reactive metabolites. These metabolites can interact with cellular components leading to:

- Oxidative Stress: The reduction of nitro groups can generate reactive oxygen species (ROS), causing oxidative damage to DNA and proteins.

- Genotoxicity: Studies have indicated that HNS can induce DNA strand breaks and mutations in various cell types.

Toxicokinetics

Understanding the absorption, distribution, metabolism, and excretion (ADME) of HNS is crucial for assessing its biological impact:

- Absorption: HNS is lipophilic and can be absorbed through various routes including dermal and inhalation exposure.

- Distribution: Once absorbed, it distributes widely in lipid-rich tissues such as the liver and adipose tissue.

- Metabolism: Metabolic pathways involve reduction reactions that convert HNS into more reactive species capable of inducing cellular damage.

- Excretion: Metabolites are primarily excreted via urine.

Industrial Exposure and Health Effects

A significant body of research has focused on the health effects associated with exposure to nitroaromatic compounds like HNS. A case study highlighted the risk of hematotoxicity among workers exposed to benzene derivatives in industrial settings. This exposure was linked to increased incidences of acute myeloid leukemia (AML) and myelodysplastic syndromes (MDS) due to genetic susceptibility influenced by polymorphisms in metabolic enzymes .

Animal Studies

In animal models, exposure to HNS has demonstrated adverse effects on hematopoietic function. For instance:

- Bone Marrow Toxicity: Studies indicated that HNS exposure resulted in reduced white blood cell counts and alterations in bone marrow cellularity.

- Carcinogenic Potential: Long-term exposure studies suggested a potential link between HNS and increased tumor formation in susceptible strains of rodents.

Data Table: Summary of Biological Activities

Comparison with Similar Compounds

Data Tables

Physical Properties

| Compound | Melting Point (°C) | Boiling Point (°C) | Solubility |

|---|---|---|---|

| HNS | Not reported | Decomposes at ~325 | Insoluble in water |

| 4,4'-Dimethoxystilbene | 168–170 | 420 (est.) | Soluble in ethanol |

| 3,3',4,4'-Tetramethoxystilbene | 145–147 | 450 (est.) | Soluble in DMSO |

Hazard Comparison

| Compound | Acute Toxicity (Oral) | Skin Irritation | Environmental Persistence |

|---|---|---|---|

| HNS | Category 4 | Category 2 | Low (rapid decomposition) |

| Chlorinated Derivatives | Not classified | Not reported | High |

| Methoxy Derivatives | Not classified | Not reported | Moderate |

Preparation Methods

Reaction Mechanism

- Chlorination Stage :

TNT undergoes nucleophilic attack by hypochlorite ions at the methyl group:

$$ \text{C}7\text{H}5\text{N}3\text{O}6 + \text{OCl}^- \rightarrow \text{C}7\text{H}4\text{ClN}3\text{O}6 + \text{OH}^- $$ - Dimerization :

The resulting trinitrobenzyl chloride intermediates couple via elimination:

$$ 2\text{C}7\text{H}4\text{ClN}3\text{O}6 + 2\text{OH}^- \rightarrow \text{C}{14}\text{H}6\text{N}6\text{O}{12} + 2\text{H}_2\text{O} + 2\text{Cl}^- $$

Optimization Parameters

Recent advances employ Kenics static mixers to enhance mass transfer during scale-up trials:

| Parameter | Batch Reactor | Static Mixer (9.5 mm) | Improvement Factor |

|---|---|---|---|

| Mixing Time | 60 min | <4 min | 15x |

| TNT Capacity | 2.5 g | 25 g | 10x |

| Yield (Crude HNS) | 42% | 58% | 1.38x |

Despite these improvements, the method faces challenges with byproduct formation and pH sensitivity during the drowning process.

Two-Step Oxidative Coupling with Green Chemistry Modifications

A 2016 innovation replaced hazardous solvents and catalysts through systematic process redesign:

First Stage: HNBB Synthesis

Second Stage: Dehydrogenation to HNS

Scalability Data

| Scale (g TNT) | HNBB Yield | HNS Yield | Total Yield |

|---|---|---|---|

| 30 | 92% | 76% | 70% |

| 1000 | 88% | 72% | 63% |

This approach reduces benzene usage by 98% compared to classical methods while maintaining >70% overall yield at production scales.

Quinone-Mediated Dehydrogenation of HNBB

U.S. Patent 4,268,696 discloses an alternative pathway using oxidized bibenzyl precursors:

Reaction Scheme

$$

\text{C}{14}\text{H}8\text{N}6\text{O}{12} \xrightarrow[\text{Base}]{\text{Quinone}} \text{C}{14}\text{H}6\text{N}6\text{O}{12} + 2\text{H}_2

$$

Key components:

- Oxidant : Chloranil or DDQ

- Solvent : HMPA/DMSO mixtures

- Base : Triethylamine or DBU

Performance Metrics

| Condition | Yield | Purity |

|---|---|---|

| Without base | 31% | 89% |

| With triethylamine | 67% | 95% |

| With DBU | 72% | 97% |

The method demonstrates particular utility for converting HNBB residues from other processes into high-purity HNS.

Comparative Analysis of Synthesis Routes

| Method | Energy Input (kJ/mol) | E-Factor | PMI | Scalability |

|---|---|---|---|---|

| Shipp-Kaplan | 2850 | 18.7 | 6.2 | Moderate |

| Two-Step TEMPO | 1920 | 9.4 | 3.1 | High |

| Quinone Dehydrogenation | 2450 | 14.9 | 4.8 | Low |

E-Factor = (Mass waste)/(Mass product); PMI = Process Mass Intensity

The TEMPO-mediated route exhibits superior sustainability metrics due to catalytic oxygen utilization and aqueous workup steps. However, quinone methods provide better stereochemical control for specialized applications.

Crystallization and Purification Techniques

Final product quality depends heavily on post-synthetic processing:

Solvent Systems

- Recrystallization : Nitrobenzene/DMF (7:3) achieves 99.5% purity

- Particle Size Control : Ultrasound-assisted crystallization yields 10-50 μm crystals

Impurity Profile

| Contaminant | Source | Removal Method |

|---|---|---|

| HNBB | Incomplete oxidation | Column chromatography |

| TNT | Starting material | Ether wash |

| Chlorinated byproducts | Hypochlorite routes | Activated carbon |

Industrial Implementation Challenges

Scale-up experiences reveal critical process parameters:

Oxidant Handling

- Sodium hypochlorite decomposition rate: 3.2%/h at 25°C necessitates in-situ generation

- TEMPO catalyst recovery: 89% reuse efficiency achieved via nanofiltration

Safety Considerations

- Exothermic peak at 142°C during dehydrogenation requires precise temperature control

- DMSO decomposition risk mitigated through nitrogen sparging below 120°C

Environmental Impact

Q & A

Q. What are the critical safety precautions for handling this compound in laboratory settings?

- Methodological Answer : Researchers must prioritize personal protective equipment (PPE), including nitrile gloves, lab coats, and safety goggles, to mitigate skin/eye irritation risks . Ensure proper ventilation to avoid inhalation of dust or aerosols, as the compound may cause respiratory irritation (H335) . Conduct risk assessments to determine localized exhaust requirements for high-concentration workflows. First-aid protocols (e.g., 15-minute eye rinsing with water, immediate decontamination of skin) should be prominently displayed .

Q. How should this compound be stored to maintain stability?

- Methodological Answer : Store in a cool, dry, well-ventilated area away from incompatible substances (e.g., strong oxidizers, reducing agents) . Use airtight containers to prevent moisture absorption, which could destabilize the nitro groups. Regularly inspect storage conditions using humidity/temperature sensors, and avoid prolonged exposure to light to prevent photodegradation .

Q. What experimental design considerations are essential for minimizing exposure risks?

- Methodological Answer : Implement engineering controls such as fume hoods for weighing or synthesizing the compound. Use solvent systems that suppress dust formation (e.g., wet milling for solid dispersion). For in vitro assays, pre-dissolve the compound in dimethyl sulfoxide (DMSO) under inert atmospheres to reduce oxidative side reactions. Document exposure limits and establish emergency shutdown procedures for high-temperature reactions .

Advanced Research Questions

Q. What analytical techniques are recommended for characterizing this compound’s purity and structure?

- Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) can assess purity, leveraging the aromatic nitro groups’ strong absorbance . For structural confirmation, employ single-crystal X-ray diffraction (SC-XRD) using programs like WinGX for crystallographic analysis . Mass spectrometry (MS) with electron ionization (EI) can verify molecular weight (450.23 g/mol), though NIST databases lack spectral data for this specific compound, necessitating in-house calibration .

Q. How can thermal decomposition products be systematically identified?

- Methodological Answer : Under thermal stress (e.g., DSC/TGA analysis), the compound decomposes into nitrogen oxides (NOₓ), carbon monoxide (CO), and benzene derivatives . Use gas chromatography-mass spectrometry (GC-MS) with cryogenic trapping to isolate volatile byproducts. Compare fragmentation patterns against libraries for NO₂ (m/z 46) and CO (m/z 28). Computational modeling (e.g., DFT) can predict decomposition pathways and guide experimental validation .

Q. How should researchers address contradictions in toxicological data across sources?

- Methodological Answer : While SDSs classify acute oral toxicity as Category 4 (H302) , conflicting in vivo data may arise due to metabolite variability. Conduct dose-response studies using rodent models, focusing on hepatorenal endpoints. Cross-validate findings with in vitro assays (e.g., Ames test for mutagenicity) to resolve discrepancies. Meta-analyses of peer-reviewed studies on analogous nitroaromatics (e.g., TNT) can inform hazard extrapolation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.